9-[2-(dibenzylamino)ethyl]-6-(piperidin-1-ylmethyl)-1,2,3,9-tetrahydro-4H-carbazol-4-one
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Overview
Description
9-[2-(Dibenzylamino)ethyl]-6-(piperidin-1-ylmethyl)-1,2,3,9-tetrahydro-4H-carbazol-4-one is a complex organic compound with a unique structure that includes a carbazole core, a piperidine ring, and a dibenzylaminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2-(dibenzylamino)ethyl]-6-(piperidin-1-ylmethyl)-1,2,3,9-tetrahydro-4H-carbazol-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Carbazole Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Piperidine Ring: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced.
Attachment of the Dibenzylaminoethyl Group: This is usually done through alkylation reactions where the dibenzylaminoethyl group is attached to the carbazole core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the carbazole core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-quinones, while reduction may produce various reduced derivatives of the compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe for studying biochemical pathways.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial effects.
Industry
In industrial applications, the compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 9-[2-(dibenzylamino)ethyl]-6-(piperidin-1-ylmethyl)-1,2,3,9-tetrahydro-4H-carbazol-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in biochemical pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 9-(2-(Dibenzylamino)ethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
- 2,3,4,9-Tetrahydro-1H-carbazole-6-carboxylic acid
- 9-Methyl-9H-carbazole-2-carbaldehyde
Uniqueness
The uniqueness of 9-[2-(dibenzylamino)ethyl]-6-(piperidin-1-ylmethyl)-1,2,3,9-tetrahydro-4H-carbazol-4-one lies in its combination of structural features, which confer distinct chemical and biological properties. The presence of the piperidine ring and the dibenzylaminoethyl group differentiates it from other carbazole derivatives, potentially leading to unique interactions and applications.
Properties
Molecular Formula |
C34H39N3O |
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Molecular Weight |
505.7 g/mol |
IUPAC Name |
9-[2-(dibenzylamino)ethyl]-6-(piperidin-1-ylmethyl)-2,3-dihydro-1H-carbazol-4-one |
InChI |
InChI=1S/C34H39N3O/c38-33-16-10-15-32-34(33)30-23-29(26-35-19-8-3-9-20-35)17-18-31(30)37(32)22-21-36(24-27-11-4-1-5-12-27)25-28-13-6-2-7-14-28/h1-2,4-7,11-14,17-18,23H,3,8-10,15-16,19-22,24-26H2 |
InChI Key |
HORALVKPCRKEEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CC3=C(C=C2)N(C4=C3C(=O)CCC4)CCN(CC5=CC=CC=C5)CC6=CC=CC=C6 |
Origin of Product |
United States |
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